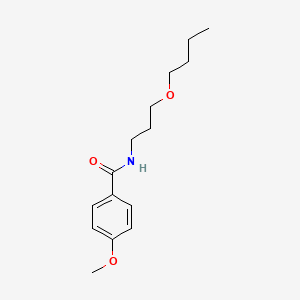
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea (CCMU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCMU is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in laboratory experiments.
作用機序
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea exerts its effects by inhibiting the uptake of certain neurotransmitters, including dopamine and norepinephrine. This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have various effects on neuronal function. The exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is not fully understood and is the subject of ongoing research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea depend on the specific application and context in which it is used. In neuroscience, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to increase the release of dopamine and norepinephrine, which can have various effects on neuronal function, including changes in mood, attention, and motivation. In cancer research, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to inhibit the growth of cancer cells by interfering with their metabolic processes. The exact biochemical and physiological effects of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea are the subject of ongoing research.
実験室実験の利点と制限
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and is commercially available. It has a well-established mechanism of action and has been extensively studied in various contexts. However, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea also has some limitations. It can be toxic in high concentrations and can interfere with other metabolic processes, which can complicate experimental results. Additionally, the exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several possible future directions for research on N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea. One area of interest is its potential applications in drug discovery. N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been used as a starting material for synthesizing new compounds with potential therapeutic applications, and further research in this area could lead to the development of new drugs for various conditions. Another area of interest is the exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea. Ongoing research is focused on understanding how N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea interacts with neurotransmitter transporters and other molecular targets. Finally, there is interest in exploring the potential applications of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is relatively easy to synthesize and has a well-established mechanism of action. N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been extensively studied in various contexts, including neuroscience, cancer research, and drug discovery. While it has several advantages as a reagent in laboratory experiments, it also has some limitations. Ongoing research is focused on understanding the exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea and exploring its potential applications in other fields.
合成法
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is synthesized by reacting 4-chlorobenzylamine with 3-chlorobenzoyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to obtain N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to inhibit the uptake of dopamine and norepinephrine, which makes it a useful tool for studying the function of these neurotransmitters. In cancer research, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for developing new cancer therapies. In drug discovery, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been used as a starting material for synthesizing new compounds with potential therapeutic applications.
特性
IUPAC Name |
3-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-19(10-11-5-7-12(16)8-6-11)15(20)18-14-4-2-3-13(17)9-14/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMDKUSQSDFDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(3-chlorophenyl)-1-methylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid](/img/structure/B4894325.png)
![3-cyclohexyl-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4894326.png)
![{(2R*,3R*)-2-hydroxy-3-[(3-methoxypropyl)(methyl)amino]-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}acetic acid](/img/structure/B4894332.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4894337.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4894349.png)
![3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4894357.png)
![4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid](/img/structure/B4894362.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)
![(1R*,5S*)-6-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4894387.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B4894390.png)
![1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone](/img/structure/B4894395.png)

![N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4894411.png)